Trichirubine B
Description
Trichirubine B is a limonoid, a class of highly oxygenated triterpenoids, isolated from plants within the Trichilia genus, notably Trichilia rubescens (Meliaceae family) . Limonoids from Trichilia species are renowned for their structural complexity, often featuring intricate ring systems, such as oxepane or cyclopropane rings, and diverse bioactivities, including anti-inflammatory and cytotoxic properties.
Properties
Molecular Formula |
C33H34O8 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[(1S,2S,4S,6S,7R,11R,12S,13R,16R,20S)-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,6,11,16-tetramethyl-19-oxo-3,14-dioxahexacyclo[11.6.1.02,4.02,11.06,10.016,20]icosa-9,17-dien-12-yl] benzoate |
InChI |
InChI=1S/C33H34O8/c1-29-13-12-21(34)32(4)25(29)24(38-16-29)26(40-27(36)17-8-6-5-7-9-17)31(3)20-11-10-19(18-14-23(35)39-28(18)37)30(20,2)15-22-33(31,32)41-22/h5-9,11-14,19,22-26,35H,10,15-16H2,1-4H3/t19-,22-,23?,24+,25-,26+,29-,30-,31+,32-,33-/m0/s1 |
InChI Key |
PFMJYSWUJIOQAK-NUHWSDSJSA-N |
Isomeric SMILES |
C[C@@]12C[C@H]3[C@@]4(O3)[C@@]5([C@H]6[C@H]([C@H]([C@]4(C1=CC[C@H]2C7=CC(OC7=O)O)C)OC(=O)C8=CC=CC=C8)OC[C@@]6(C=CC5=O)C)C |
Canonical SMILES |
CC12CC3C4(O3)C5(C6C(C(C4(C1=CCC2C7=CC(OC7=O)O)C)OC(=O)C8=CC=CC=C8)OCC6(C=CC5=O)C)C |
Synonyms |
trichirubine B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Functional Differences
- Trichirubine A: Demonstrates moderate cytotoxicity against human cancer cell lines (e.g., HeLa), attributed to its γ-hydroxybutenolide group, which enhances electrophilic reactivity .
- Rubescin G : Acts as a biosynthetic precursor to Trichirubine A, lacking bioactivity in isolation but critical for downstream modifications .
- Trichirubine B (inferred) : Hypothesized to exhibit altered bioactivity due to structural variations (e.g., additional hydroxyl groups or modified ring systems), though experimental validation is pending.
Analytical Data Comparisons
Comparative NMR and MS data for key limonoids (representative examples):
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